molecular formula C20H20N2O6 B8092118 1-(9H-Fluoren-9-yl)-3,6-dioxo-2,9-dioxa-4,7-diazaundecan-11-oic acid

1-(9H-Fluoren-9-yl)-3,6-dioxo-2,9-dioxa-4,7-diazaundecan-11-oic acid

Cat. No.: B8092118
M. Wt: 384.4 g/mol
InChI Key: LIBCNUNKCWYZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-Fluoren-9-yl)-3,6-dioxo-2,9-dioxa-4,7-diazaundecan-11-oic acid is a complex organic compound characterized by its unique structure, which includes a fluorenyl group and multiple functional groups

Chemical Reactions Analysis

1-(9H-Fluoren-9-yl)-3,6-dioxo-2,9-dioxa-4,7-diazaundecan-11-oic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(9H-Fluoren-9-yl)-3,6-dioxo-2,9-dioxa-4,7-diazaundecan-11-oic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(9H-Fluoren-9-yl)-3,6-dioxo-2,9-dioxa-4,7-diazaundecan-11-oic acid involves its interaction with specific molecular targets and pathways. The fluorenyl group can interact with various enzymes and receptors, modulating their activity. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

1-(9H-Fluoren-9-yl)-3,6-dioxo-2,9-dioxa-4,7-diazaundecan-11-oic acid can be compared with other fluorenyl derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

2-[[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6/c23-18(22-12-27-11-19(24)25)9-21-20(26)28-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,21,26)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBCNUNKCWYZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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